molecular formula C7H10N2O B15331885 4-(1-Azetidinylmethyl)oxazole

4-(1-Azetidinylmethyl)oxazole

Cat. No.: B15331885
M. Wt: 138.17 g/mol
InChI Key: BSBNZKPWVSWESB-UHFFFAOYSA-N
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Description

4-(1-Azetidinylmethyl)oxazole is a chemical compound of significant interest in synthetic and medicinal chemistry research, belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic rings containing both an oxygen and a nitrogen atom, which serve as privileged scaffolds in the development of bioactive molecules and pharmaceuticals . The 1,3-oxazole core is known for its ability to interact with a wide spectrum of biological receptors and enzymes through various non-covalent interactions, making it a fundamental structure in the design of novel therapeutic agents . This compound is specifically engineered as a key synthetic intermediate. Its molecular structure, featuring both an oxazole ring and an azetidine moiety, makes it a valuable building block for the synthesis of more complex chemical entities. Researchers utilize such fused heterocyclic systems in the exploration of new chemical spaces, particularly in constructing compound libraries for high-throughput screening against various biological targets . Oxazole-based compounds are frequently investigated for a diverse range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, highlighting the research potential of this compound class . Disclaimer: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

4-(azetidin-1-ylmethyl)-1,3-oxazole

InChI

InChI=1S/C7H10N2O/c1-2-9(3-1)4-7-5-10-6-8-7/h5-6H,1-4H2

InChI Key

BSBNZKPWVSWESB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=COC=N2

Origin of Product

United States

Advanced Synthetic Methodologies for 4 1 Azetidinylmethyl Oxazole and Its Derivatives

Strategies for Oxazole (B20620) Ring Construction

The formation of the oxazole ring is the cornerstone of synthesizing the target compound. Chemists have a variety of cyclization strategies at their disposal, ranging from multicomponent reactions to intramolecular cyclizations of functionalized precursors.

The Van Leusen oxazole synthesis is a powerful method for creating oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction is renowned for its efficiency and is typically used to produce 5-substituted oxazoles. wikipedia.orgijpsonline.com However, adaptations of this reaction allow for the synthesis of differently substituted oxazoles, which is crucial for obtaining the 4-substituted pattern of the target compound.

The Van Leusen reaction's success is attributed to the unique reactivity of TosMIC, which possesses an acidic proton, a sulfinic acid leaving group, and an isocyano group. organic-chemistry.org The mechanism begins with the deprotonation of TosMIC by a base to form a nucleophilic carbanion. wikipedia.org This anion then attacks an aldehyde, leading to an intermediate that undergoes a 5-endo-dig cyclization to form a 4,5-dihydrooxazole (oxazoline) intermediate. organic-chemistry.orgwikipedia.orgyoutube.com In the case of aldehydes as substrates, a subsequent base-promoted elimination of the tosyl group yields the aromatic oxazole ring. organic-chemistry.orgwikipedia.org

The scope of the TosMIC-based Van Leusen synthesis is broad, accommodating a wide range of aldehydes. varsal.com It is a convenient method due to its simple operation and readily available starting materials. varsal.com The reaction can be combined with other significant chemical transformations, such as the Suzuki, Heck, and Sonogashira cross-coupling reactions, to create diverse and complex molecules. wikipedia.org

StepDescription
1. Deprotonation A base removes the acidic proton from TosMIC, creating a nucleophilic carbanion. wikipedia.org
2. Nucleophilic Attack The TosMIC anion attacks the carbonyl carbon of an aldehyde. wikipedia.orgyoutube.com
3. Cyclization An intramolecular 5-endo-dig cyclization occurs, forming an oxazoline (B21484) intermediate. organic-chemistry.orgwikipedia.orgyoutube.com
4. Elimination Base-promoted elimination of the p-toluenesulfinic acid (TosH) group from the oxazoline leads to the formation of the aromatic oxazole ring. organic-chemistry.orgwikipedia.org

Table 1: Key Steps in the Van Leusen Oxazole Synthesis Mechanism

To broaden the utility of the Van Leusen synthesis, particularly for creating oxazoles with different substitution patterns, several modified protocols have been developed. One significant adaptation involves a one-pot synthesis of 4,5-disubstituted oxazoles by reacting TosMIC with an aldehyde and an aliphatic halide in an ionic liquid. researchgate.netorganic-chemistry.org This approach demonstrates the versatility of the Van Leusen reaction beyond simple 5-substitution.

Other modifications include the use of solid-phase supports, where a polymer-bound TosMIC equivalent is used, simplifying product purification. wikipedia.org Researchers have also employed alternative catalytic systems and reaction media, such as using β-cyclodextrin in water, which promotes the reaction with only catalytic amounts of base at lower temperatures. researchgate.net These advancements highlight the ongoing efforts to make oxazole synthesis more efficient, versatile, and environmentally friendly. For instance, protocols using an ion exchange resin as the base allow for easy removal of the catalyst and the tolylsulfinic acid byproduct by simple filtration, yielding pure 5-aryloxazoles. organic-chemistry.org

ModificationDescriptionKey Advantage(s)
Ionic Liquids Use of ionic liquids like [bmim]Br as the solvent for reacting TosMIC, an aldehyde, and an aliphatic halide. researchgate.netorganic-chemistry.orgAllows for the synthesis of 4,5-disubstituted oxazoles in high yields; the ionic liquid can be recycled. researchgate.netorganic-chemistry.org
Solid-Phase Synthesis A polymer-supported TosMIC reagent is utilized. wikipedia.orgSimplifies workup and purification of the oxazole product.
Aqueous β-Cyclodextrin The reaction is carried out in water with β-cyclodextrin as a supramolecular catalyst. researchgate.netGreen chemistry approach; uses catalytic base at low temperatures. researchgate.net
Ion Exchange Resin A quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin is used as the base. organic-chemistry.orgThe base and byproducts are easily removed by filtration, leading to high product purity. organic-chemistry.org

Table 2: Modified Van Leusen Protocols

The Robinson-Gabriel synthesis is a fundamental method for preparing oxazoles through the intramolecular cyclization and dehydration of 2-acylamino-ketones. wikipedia.orgpharmaguideline.com This reaction requires a cyclodehydrating agent, such as sulfuric acid or phosphorus pentachloride, to proceed. pharmaguideline.com The substitution pattern of the resulting oxazole is directly determined by the structure of the starting 2-acylamino-ketone, making this method highly adaptable for producing specifically substituted oxazoles, including those with a substituent at the 4-position.

A notable variant of this synthesis involves a one-pot Friedel-Crafts/Robinson-Gabriel approach using an oxazolone (B7731731) template. researchgate.netacs.orgnih.gov In this method, the oxazolone reacts with an aromatic nucleophile in a Friedel-Crafts reaction to generate the 2-acylamino-ketone intermediate in situ, which then undergoes cyclodehydration to form a 2,4,5-trisubstituted oxazole. acs.org Another important extension, developed by Wipf and co-workers, allows for the synthesis of substituted oxazoles from amino acid derivatives via the oxidation of β-keto amides followed by cyclodehydration. wikipedia.org

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classic method that produces oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org This reaction is essentially a dehydration process that can occur under mild conditions. wikipedia.org The starting materials are typically aromatic, leading to the formation of 2,5-diaryloxazoles. wikipedia.org

The mechanism involves the initial formation of an iminochloride intermediate from the cyanohydrin and HCl. wikipedia.org This intermediate then reacts with the aldehyde, followed by an SN2 attack and loss of water to yield a chloro-oxazoline, which then tautomerizes and eliminates HCl to form the final oxazole product. wikipedia.org While historically significant and useful for 2,5-disubstituted oxazoles, its direct application for synthesizing a 4-monosubstituted oxazole like 4-(1-azetidinylmethyl)oxazole is limited without significant modification of the starting materials.

Beyond the classical named reactions, a variety of other cyclization methods have been developed for oxazole synthesis. These modern techniques often offer improved efficiency, milder reaction conditions, and broader functional group tolerance.

One powerful strategy is the iodine-catalyzed tandem oxidative cyclization. organic-chemistry.org For example, readily available starting materials can undergo a domino oxidative cyclization mediated by t-BuOOH/I₂ to form polysubstituted oxazoles under mild conditions. organic-chemistry.org Another approach involves the reaction of β-acylamino ketones with iodine and a base; depending on the base used, either oxazolines or oxazoles can be selectively produced. organic-chemistry.org

Gold-catalyzed reactions have also emerged as a flexible route to trisubstituted oxazoles. core.ac.uk These reactions demonstrate high convergence and can accommodate a wide range of functional groups. Additionally, copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and oxygen provides an efficient route to trisubstituted oxazoles through C-H bond functionalization. organic-chemistry.org The reaction of α-diazoketones with amides in the presence of a copper(II) catalyst also yields 2,4-disubstituted oxazoles. ijpsonline.com These diverse methods provide a rich toolbox for chemists to construct the oxazole core required for complex molecules.

Other Cyclization Reactions for Oxazole Formation

Methods for Introducing and Modifying the Azetidinyl Moiety at the 4-Position

Once an oxazole core with a suitable handle at the 4-position is synthesized, the next critical phase is the introduction of the azetidine (B1206935) ring.

The most straightforward approach involves the direct alkylation of azetidine with a reactive oxazole precursor. This typically requires the synthesis of an oxazole bearing an electrophilic group at the 4-position, such as a halomethyl (-CH₂X) or a sulfonyloxymethyl (-CH₂OTs) group. Azetidine, acting as a nucleophile, can then displace the leaving group in a standard Sₙ2 reaction to form the desired this compound. The C4 position of the oxazole ring is generally susceptible to electrophilic substitution, making the introduction of such handles feasible. pharmaguideline.com

The aza-Michael addition, or conjugate addition, of an amine to an α,β-unsaturated carbonyl compound is a reliable method for forming carbon-nitrogen bonds. bohrium.com This strategy can be cleverly adapted for the synthesis of the target molecule. The approach would involve an oxazole precursor substituted at the C4-position with a Michael acceptor system, such as a methylidene acetate (B1210297) group (-CH=CHCO₂Me).

The reaction proceeds by the nucleophilic addition of azetidine to the β-carbon of the acceptor, creating a new C-N bond and yielding the desired 3-(oxazol-4-yl)azetidine derivative after subsequent transformations if needed. mdpi.comnih.gov This method has been successfully used to synthesize various azetidine derivatives from precursors like methyl 2-(N-Boc-azetidin-3-ylidene)acetate. bohrium.comnih.govresearchgate.net

Instead of adding a pre-formed azetidine ring, it is also possible to construct the azetidine ring directly onto the oxazole scaffold using cycloaddition reactions. The most prominent of these is the aza Paternò–Büchi reaction, which is a photochemical [2+2] cycloaddition between an imine and an alkene. rsc.org

In this context, an oxazole derivative bearing either an imine or an alkene at the 4-position could be reacted with a suitable partner under photochemical conditions to form the four-membered azetidine ring. rsc.org While often used for intermolecular reactions, intramolecular versions of the aza Paternò–Büchi reaction are also powerful for creating fused or spirocyclic azetidine systems. rsc.org This approach offers a pathway to complex azetidine structures with high stereoselectivity. rsc.org

Stereoselective Synthesis of Azetidine Derivatives

The construction of enantioenriched azetidines is a critical step for producing chiral derivatives of this compound. The inherent ring strain and dynamic nature of the four-membered azetidine ring present unique challenges, but several powerful stereoselective methods have been developed. frontiersin.orgmedwinpublishers.com

One prominent strategy involves the enantioselective difunctionalization of azetines (the unsaturated precursors to azetidines). For instance, a copper-catalyzed three-component coupling reaction can install both a boryl and an allyl group across the double bond of an azetine with high diastereo- and enantioselectivity. nih.gov This method provides access to chiral 2,3-disubstituted azetidines, which are versatile intermediates. nih.gov The general approach is summarized below:

Table 1: Copper-Catalyzed Enantioselective Boryl Allylation of Azetines nih.gov

Catalyst System Substrates Key Features Outcome
CuBr / Chiral Bisphosphine Ligand Azetine, Bis(pinacolato)diboron, Allyl Phosphate (B84403) Three-component coupling High efficiency and stereoselectivity
Forms two new stereogenic centers Access to versatile chiral azetidine building blocks

Another powerful technique is phase-transfer catalysis (PTC). Chiral PTC has been successfully applied to the enantioselective synthesis of spirocyclic azetidine oxindoles through intramolecular C-C bond formation. nih.gov This approach highlights the potential of using chiral catalysts to control the stereochemistry during the ring-closing step of azetidine formation. While not directly forming the 1-azetidinylmethyl moiety, these methods establish protocols for creating chiral azetidine cores that can be further elaborated.

Furthermore, stereoselective rearrangements of chiral oxirane derivatives, promoted by superbases, can yield chiral azetidine derivatives. researchgate.net Lithiation of N-alkyl-2-oxazolinylazetidines has also been shown to produce highly enantioenriched 2-acylazetidines, demonstrating that a chiral auxiliary approach can be effective for controlling stereochemistry at the C2 position. frontiersin.org These methods provide a foundation for obtaining the specific chiral azetidine precursors needed for the synthesis of optically active this compound derivatives.

Convergent and Divergent Synthetic Routes

The assembly of the this compound scaffold can be approached through either convergent or divergent pathways, allowing for flexibility and efficiency in generating the target molecule and its analogues.

Modular, or convergent, synthesis involves the independent preparation of the key structural units—in this case, an azetidine fragment and an oxazole fragment—followed by their strategic coupling. This approach is highly flexible and ideal for structure-activity relationship (SAR) studies, as different azetidine and oxazole building blocks can be readily combined.

A plausible convergent synthesis could involve:

Preparation of an N-protected 1-(halomethyl)azetidine or azetidine-1-carbaldehyde (B14658070). The synthesis of azetidines can be achieved through various methods, including the cyclization of 1,3-amino alcohols or intramolecular amination of organoboronates. organic-chemistry.orgrsc.orgrsc.org

Preparation of a suitable oxazole precursor. A common and versatile method for forming oxazole rings is the van Leusen reaction, which couples an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.comorganic-chemistry.org

Coupling and Ring Formation. The azetidine and oxazole moieties can be joined in several ways. For example, a pre-formed 4-(hydroxymethyl)oxazole could be halogenated and then used to alkylate azetidine. Alternatively, a more convergent approach would utilize a one-pot strategy as described below.

Divergent synthesis, conversely, starts from a common intermediate that is subsequently modified to create a library of related compounds. researchgate.net For instance, a core intermediate like methyl 2-(N-Boc-azetidin-3-ylidene)acetate could be synthesized via a Horner-Wadsworth-Emmons reaction. nih.gov This intermediate, possessing a reactive α,β-unsaturated ester, can then undergo aza-Michael addition with various nitrogen-containing heterocycles to produce a diverse range of azetidine derivatives. nih.gov While this specific example adds substituents at the C3 position, a similar strategy could be envisioned starting from an intermediate that allows for the construction of the oxazole ring.

One-pot reactions are highly efficient as they minimize purification steps, save time, and reduce waste by performing multiple transformations in a single reaction vessel. jsynthchem.com The synthesis of this compound is well-suited to a one-pot approach, particularly through modifications of classic oxazole syntheses.

The van Leusen oxazole synthesis is a prime candidate for a one-pot strategy. ijpsonline.comorganic-chemistry.org This reaction forms a 5-substituted oxazole from an aldehyde and TosMIC in the presence of a base. ijpsonline.com To form a 4-substituted oxazole, a modified approach is needed. An advanced one-pot van Leusen synthesis using TosMIC, aliphatic halides, and aldehydes in ionic liquids has been shown to produce 4,5-disubstituted oxazoles in high yields. organic-chemistry.org

A potential one-pot synthesis for this compound could proceed as follows:

Table 2: Proposed One-Pot Synthesis via Modified van Leusen Reaction

Reactant 1 Reactant 2 Reactant 3 Catalyst/Solvent Product Reference Principle

This strategy would involve the in situ formation of azetidine-1-carbaldehyde (from azetidine and formaldehyde) or a related electrophile, which would then react with TosMIC and a methylating agent (if starting from a different aldehyde) to construct the oxazole ring. Such one-pot procedures have been successfully used for synthesizing various spirocyclic azetidines and other complex heterocycles, often with the ability to perform them on a gram scale without loss of yield or enantioselectivity. nih.gov

Green Chemistry Principles in the Synthesis of Oxazole-Azetidine Hybrids

The application of green chemistry principles to the synthesis of heterocyclic compounds like oxazole-azetidine hybrids is crucial for environmental sustainability. numberanalytics.comnih.govjocpr.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijpsonline.com

Key green strategies applicable to this synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required by conventional heating. rasayanjournal.co.inresearchgate.net This technique is highly effective for synthesizing heterocyclic compounds, including oxadiazoles (B1248032) and other azoles, often under solvent-free conditions. rasayanjournal.co.inresearchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents is a cornerstone of green chemistry. ijpsonline.comresearchgate.net For example, a sustainable method for preparing oxazoles has been reported using water as the solvent with a recyclable copper ferrite (B1171679) (CuFe₂O₄) nanoparticle catalyst. jsynthchem.com Ionic liquids have also been used as reusable solvents in the one-pot synthesis of oxazoles. organic-chemistry.org

Catalysis: The use of catalysts, especially recyclable heterogeneous or biocatalysts, is preferred over stoichiometric reagents to improve atom economy and reduce waste. nih.govresearchgate.net Metal-free catalytic systems or those using earth-abundant metals (like copper or iron) are particularly desirable. jsynthchem.com

Table 3: Application of Green Chemistry Principles to Oxazole-Azetidine Synthesis

Green Principle Application in Synthesis Advantages Representative Reference
Prevention/Atom Economy One-pot and multicomponent reactions (MCRs) Reduces waste, fewer purification steps, saves time and resources. jsynthchem.com
Safer Solvents & Auxiliaries Use of water or reusable ionic liquids as reaction media. Reduces use of volatile organic compounds (VOCs), improves safety. organic-chemistry.orgjsynthchem.com
Design for Energy Efficiency Microwave-assisted synthesis. Drastically reduces reaction times and energy consumption. rasayanjournal.co.inresearchgate.net

| Catalysis | Use of recyclable heterogeneous catalysts (e.g., CuFe₂O₄ nanoparticles). | Minimizes catalyst waste, allows for easy separation and reuse. | jsynthchem.com |

By integrating these advanced and sustainable methodologies, the synthesis of this compound and its derivatives can be achieved with high levels of efficiency, control, and environmental responsibility, paving the way for their further investigation and application.

Mechanistic Investigations of Reactions Involving 4 1 Azetidinylmethyl Oxazole

Chemical Transformations of the Azetidine (B1206935) Ring

The azetidine ring in 4-(1-azetidinylmethyl)oxazole is a strained four-membered heterocycle, making it susceptible to ring-opening reactions. rsc.org This reactivity can be harnessed for further derivatization.

Azetidine rings are relatively stable but can undergo ring-opening reactions, often requiring activation by a Lewis acid or conversion to a quaternary ammonium (B1175870) salt. magtech.com.cn The regioselectivity of the ring opening is influenced by the substituents on the ring. magtech.com.cn In nucleophilic ring-opening reactions, the nucleophile generally attacks the carbon atom adjacent to the nitrogen. magtech.com.cn

For this compound, the azetidine ring could potentially be opened by various nucleophiles. To facilitate this, the azetidine nitrogen can be quaternized, for example, with methyl triflate, to create a more reactive azetidinium salt. nih.gov Subsequent reaction with nucleophiles such as sodium azide (B81097), potassium cyanide, or sodium thiophenoxide can lead to the opening of the four-membered ring, yielding functionalized derivatives. nih.gov

The strain energy of the azetidine ring can also be utilized in "build and release" strategies, where the ring is first formed and then opened to introduce new functionalities. beilstein-journals.org Photochemical methods can be employed for the initial formation of strained azetidine intermediates, which then undergo ring-opening upon addition of specific reagents. beilstein-journals.org

Table 3: Potential Nucleophiles for Azetidine Ring-Opening of Quaternized this compound

NucleophilePotential Product TypeReference
Sodium azide (NaN₃)Azido-functionalized amine nih.gov
Potassium cyanide (KCN)Cyano-functionalized amine nih.gov
Sodium thiophenoxide (PhSNa)Thiophenyl-functionalized amine nih.gov
ThiolsThioether-functionalized amine rsc.org

N-Alkylation and other Nitrogen-Centered Transformations

The nitrogen atom of the azetidine ring in this compound is a primary site for chemical modification, most notably through N-alkylation. The mechanism of this transformation is influenced by the nature of the alkylating agent and the reaction conditions.

Direct N-Alkylation:

In a typical N-alkylation reaction, the azetidine nitrogen acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide or a similar alkylating agent. The reaction proceeds via a standard SN2 mechanism.

Mechanism: The lone pair of electrons on the azetidine nitrogen attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), leading to the formation of a transition state where a new N-C bond is partially formed and the C-X (where X is a leaving group) bond is partially broken. This results in the formation of a quaternary azetidinium salt. The presence of a base is often required to neutralize the generated acid (HX).

Phase-transfer catalysis (PTC) has been shown to be an effective method for the N-alkylation of nitrogen heterocycles, including azetidine. phasetransfercatalysis.com For a strained ring like azetidine that lacks activating groups to increase the acidity of an N-H proton, the mechanism under PTC conditions may not involve the formation of a distinct N-anion. phasetransfercatalysis.com Instead, the phase-transfer catalyst can facilitate the reaction by solubilizing the amine in the organic phase and potentially forming a more reactive alkylating species in situ. phasetransfercatalysis.com

Reductive Amination:

Another important nitrogen-centered transformation is reductive amination, which allows for the introduction of a wider variety of substituents.

Mechanism: This two-step process begins with the reaction of the secondary amine of the azetidine ring with a carbonyl compound (an aldehyde or a ketone) to form a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield an iminium ion. The subsequent reduction of this iminium ion by a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, furnishes the N-alkylated azetidine.

Selective alkylation at a substituent nitrogen can also be achieved, as demonstrated in studies with functionalized azetidines. rsc.org For instance, reductive alkylation and simple alkylation reactions have been successfully employed to functionalize a terminal amino-nitrogen in a pyridyl-substituted azetidine. rsc.org

The following table summarizes the key aspects of these N-alkylation mechanisms:

Transformation Mechanism Key Intermediates Typical Reagents
Direct N-AlkylationSN2Pentacoordinate Transition StateAlkyl halides (e.g., CH₃I), Alkyl triflates
Reductive AminationImine/Iminium ion formation followed by reductionHemiaminal, Iminium ionAldehydes, Ketones, NaBH₄, NaBH(OAc)₃

Intramolecular Cyclizations and Rearrangements Involving Both Rings

The unique juxtaposition of the azetidine and oxazole (B20620) rings in this compound presents the possibility for intramolecular reactions that involve both heterocyclic systems. Such transformations can lead to the formation of novel polycyclic or rearranged scaffolds.

While specific examples for this compound are not prevalent in the literature, plausible mechanistic pathways can be proposed based on the known reactivity of related systems. One such possibility is an intramolecular cyclization initiated by the activation of the oxazole ring.

Hypothetical Intramolecular Cyclization:

Initiation: Protonation or Lewis acid activation of the oxazole nitrogen would enhance the electrophilicity of the oxazole ring, particularly at the C2 and C5 positions.

Nucleophilic Attack: The azetidine nitrogen, being a potent nucleophile, could then attack one of these activated positions. Attack at C5 is sterically more favorable.

Ring Opening and Rearrangement: Following the initial cyclization, the strained intermediate could undergo a series of bond reorganizations. For instance, cleavage of the O-C2 bond of the oxazole ring, driven by the strain release, could lead to a ring-opened intermediate. Subsequent ring closure involving the azetidine moiety could result in a rearranged bicyclic system.

Rearrangement reactions of oxazoles, such as the Boulton–Katritzky Rearrangement, often involve the cleavage of the weak O-N bond and can be initiated thermally or photochemically. While these are typically observed in different substitution patterns, the principles could be adapted to the intramolecular context of this compound.

The feasibility of such intramolecular events would be highly dependent on the substitution pattern of the oxazole ring and the specific reaction conditions employed (e.g., temperature, pH, presence of catalysts).

Computational Reaction Mechanism Studies (e.g., DFT calculations of transition states)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanisms of complex organic reactions. For a molecule like this compound, DFT calculations can provide invaluable insights into its reactivity, the stability of intermediates, and the energy barriers of transition states for various transformations.

Applications of DFT in Mechanistic Studies:

Transition State Geometries and Energies: DFT calculations can be used to model the three-dimensional structures of transition states for reactions such as N-alkylation and intramolecular cyclizations. The calculated energy of the transition state is crucial for determining the reaction rate.

Reaction Pathways and Intermediates: By mapping the potential energy surface, computational studies can identify the most likely reaction pathway, including the formation and stability of any intermediates. For instance, in a hypothetical intramolecular cyclization, DFT could help determine whether the reaction proceeds in a stepwise or concerted manner and predict the relative stabilities of different potential cyclic products.

Reactivity Indices: DFT calculations can also provide information about the electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). These parameters are indicative of the molecule's nucleophilic and electrophilic sites and can be used to predict its reactivity towards different reagents. For example, the HOMO is likely to be localized on the azetidine nitrogen, confirming its nucleophilic character, while the LUMO may have significant contributions from the oxazole ring, indicating its electrophilic sites upon activation.

The following table illustrates the potential data that could be generated from DFT studies on a hypothetical reaction of this compound:

Computational Parameter Significance for Mechanistic Understanding Example Application
Transition State Energy (ΔG‡)Determines the kinetic feasibility of a reaction pathway.Comparing the activation energies for N-alkylation at the azetidine vs. oxazole nitrogen.
Reaction Energy (ΔG_rxn)Indicates the thermodynamic favorability of the products.Determining if an intramolecular cyclization is energetically favorable.
NPA ChargesIdentifies nucleophilic and electrophilic centers in the molecule.Confirming the nucleophilicity of the azetidine nitrogen.
Frontier Molecular Orbitals (HOMO/LUMO)Predicts sites of reactivity for nucleophilic and electrophilic attack.Visualizing the orbitals involved in the initial step of a reaction.

By employing computational methods, a deeper and more quantitative understanding of the reaction mechanisms involving this compound can be achieved, guiding future synthetic efforts and the design of novel transformations.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods are indispensable for a detailed molecular portrait of 4-(1-Azetidinylmethyl)oxazole.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, is paramount for elucidating the precise connectivity and spatial arrangement of atoms.

For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the oxazole (B20620) ring, the azetidine (B1206935) ring, and the interconnecting methylene (B1212753) bridge. The oxazole protons, typically appearing in the aromatic region, would provide information about substitution patterns. The azetidine protons would likely exhibit complex splitting patterns due to their constrained ring structure and coupling with each other.

Two-dimensional NMR techniques are crucial for unambiguous assignments. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton to its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is even more informative, revealing long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC spectrum would be expected to show a correlation between the methylene bridge protons and the C4 carbon of the oxazole ring, confirming the attachment point. beilstein-journals.org

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides through-space correlations between protons that are in close proximity, offering critical insights into the molecule's preferred conformation. For example, NOESY could reveal spatial relationships between the protons of the azetidine ring and the oxazole ring, helping to define the rotational orientation around the methylene bridge. The relative configuration of substituents on the azetidine ring in related molecules has been confirmed using NOE experiments. ipb.pt

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Moiety (based on related structures)

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Oxazole H-2~8.0-8.5~150-155
Oxazole H-5~7.0-7.5~120-125
Oxazole C-4-~135-140
Methylene (-CH₂-)~3.5-4.0~50-55
Azetidine H-2/H-4~3.0-3.8 (multiplet)~55-60
Azetidine H-3~2.0-2.5 (multiplet)~30-35

Note: These are estimated values and can be influenced by solvent and other factors.

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. rrpharmacology.ru Techniques like electrospray ionization (ESI) would likely produce a prominent protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments are used to investigate the fragmentation pathways of the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is generated, which serves as a structural fingerprint. For this compound, key fragmentation pathways would likely involve:

Cleavage of the azetidine ring: This could lead to the loss of ethylene (B1197577) or related fragments.

Fission of the bond between the methylene bridge and the azetidine or oxazole ring: This would result in fragment ions corresponding to the azetidinylmethyl cation or the oxazole-containing portion.

Opening of the oxazole ring: This is a common fragmentation pathway for oxazole-containing compounds. rrpharmacology.ru

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/z Value (Proposed)Fragment Identity
[M+H]⁺Protonated parent molecule
[M+H - C₂H₄]⁺Loss of ethylene from the azetidine ring
[C₄H₈N]⁺ (azetidin-1-ylmethyl)Cleavage of the CH₂-oxazole bond
[C₄H₃N₂O]⁺ (4-methyleneoxazolium)Cleavage of the N-CH₂ bond

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would be expected to display:

C-H stretching vibrations: Aromatic C-H stretches from the oxazole ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine and methylene groups would be observed just below 3000 cm⁻¹.

C=N and C=C stretching vibrations: These are characteristic of the oxazole ring and would be found in the 1650-1450 cm⁻¹ region. sapub.org

C-O-C stretching vibrations: The ether-like linkage within the oxazole ring would produce a strong band, typically in the 1250-1050 cm⁻¹ range. sapub.org

C-N stretching vibrations: The C-N bonds of the azetidine ring would have characteristic absorptions in the 1200-1000 cm⁻¹ region.

Table 3: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
> 3000Aromatic C-H stretch (oxazole)
< 3000Aliphatic C-H stretch (azetidine, methylene)
1650-1550C=N stretch (oxazole)
1550-1450C=C stretch (oxazole)
1250-1050C-O-C stretch (oxazole)
1200-1000C-N stretch (azetidine)

X-ray Crystallography for Solid-State Structure Determination

A successful crystallographic analysis would confirm the planarity of the oxazole ring and the puckered nature of the four-membered azetidine ring. It would also precisely define the torsional angles that describe the orientation of the azetidine ring relative to the oxazole ring via the methylene linker.

Beyond the structure of a single molecule, X-ray crystallography illuminates how molecules arrange themselves in a crystal lattice. This packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

Computational Structural Analysis

In the absence of experimental crystallographic data, computational methods like Density Functional Theory (DFT) can be employed to predict the structure and properties of this compound. nih.gov By solving the Schrödinger equation for the molecule, DFT calculations can determine the lowest energy conformation (the most stable 3D structure).

These computational models can predict key structural parameters such as bond lengths and angles, which can then be compared with expected values for related compounds. Furthermore, DFT can be used to calculate a theoretical vibrational spectrum (IR and Raman), which can aid in the interpretation of experimental spectra. Other properties, such as the distribution of electron density and the molecular electrostatic potential, can also be mapped, providing insights into the molecule's reactivity and potential sites for intermolecular interactions. nih.gov Computational studies on related oxazole derivatives have been successfully used to predict their physicochemical properties and rationalize their biological activity. sapub.orgontosight.ai

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the optimized geometry, electronic properties, and reactivity of organic compounds.

In a typical DFT study of a molecule like this compound, a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with a basis set like 6-311++G(d,p) would be employed to perform geometry optimization. This process calculates the lowest energy arrangement of the atoms in space, providing key structural parameters such as bond lengths, bond angles, and dihedral angles.

For instance, in a DFT analysis of a related oxazole derivative, N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine, specific bond angles within the oxazole ring and between the oxazole and adjacent rings were determined, providing insight into the molecule's planarity and steric interactions. Similar calculations for this compound would reveal the precise geometry of the azetidine and oxazole rings and the nature of the methylene linker.

Beyond optimized geometry, DFT is used to calculate crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For the aforementioned oxazole derivative, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, indicating a high degree of reactivity.

From the HOMO and LUMO energies, several chemical reactivity parameters can be derived, including chemical potential, global chemical hardness, and electrophilicity index. These parameters provide a quantitative measure of the molecule's susceptibility to chemical reactions.

Below is a table illustrating the types of electronic structure data that would be generated from a DFT analysis of this compound, with example values drawn from a study on a related oxazole derivative.

ParameterDescriptionExample Value (from a related oxazole derivative)
EHOMO Energy of the Highest Occupied Molecular Orbital5.6518 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital0.8083 eV
ΔE (HOMO-LUMO gap) Energy difference between HOMO and LUMO4.8435 eV
Chemical Potential (μ) The negative of the electronegativity-3.23005 eV
Global Hardness (η) Resistance to change in electron distribution2.42175 eV
Electrophilicity Index (ω) A measure of the energy lowering of a molecule when it accepts electrons2.1568 eV

Note: The values in this table are for N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine and are presented here for illustrative purposes.

Conformational Search and Energy Minimization Studies

Due to the presence of single bonds, particularly in the methylene linker connecting the azetidine and oxazole rings, this compound can exist in multiple conformations. A conformational search is a computational method used to identify the various possible spatial arrangements of a molecule and their relative stabilities.

This process involves systematically or randomly rotating the rotatable bonds and then performing an energy minimization on each generated conformer. Energy minimization is a computational procedure that adjusts the geometry of a molecule to find a structure with a minimum potential energy. The result is a set of low-energy conformers, with the one having the absolute lowest energy being the global minimum energy conformer.

Understanding the preferred conformations is crucial as they can significantly influence a molecule's properties and interactions. For drug discovery, for example, the bioactive conformation that binds to a biological target may not be the lowest energy conformer.

A conformational analysis of this compound would likely reveal several low-energy conformers, differing in the relative orientation of the azetidine and oxazole rings. The energy profile of these conformers would indicate the energy barriers to rotation around the single bonds.

The following table outlines the key outputs of a conformational search and energy minimization study.

ParameterDescription
Number of Conformers The total number of unique, low-energy conformations identified.
Relative Energy (kcal/mol) The energy of each conformer relative to the global minimum energy conformer.
Dihedral Angles (°) The specific angles of the rotatable bonds that define each unique conformer.
Boltzmann Population (%) The predicted percentage of each conformer present at a given temperature, based on its relative energy.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT and conformational searches provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule moves and flexes in different environments, such as in a vacuum, in a solvent, or interacting with a biological macromolecule. nih.govajchem-a.com

For this compound, an MD simulation could be used to:

Explore the conformational landscape more exhaustively than a standard conformational search.

Study the flexibility of the azetidine and oxazole rings and the methylene linker.

Investigate the solvent effects on the molecule's conformation and dynamics.

Simulate the binding of the molecule to a target protein, providing insights into the binding process and the stability of the complex. nih.gov

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the Root Mean Square Fluctuation (RMSF), which indicates the fluctuation of individual atoms or residues over the course of the simulation. ajchem-a.com

The table below summarizes the types of information that can be obtained from an MD simulation of this compound.

AnalysisDescription
Root Mean Square Deviation (RMSD) Tracks the overall structural stability of the molecule during the simulation. A stable RMSD suggests the molecule has reached equilibrium.
Root Mean Square Fluctuation (RMSF) Identifies the flexible regions of the molecule by measuring the fluctuation of each atom around its average position.
Solvent Accessible Surface Area (SASA) Calculates the surface area of the molecule that is accessible to a solvent, providing insights into its solubility and potential for interaction.
Hydrogen Bond Analysis Determines the formation and breaking of intramolecular and intermolecular hydrogen bonds over time.

In-Depth Theoretical and Computational Analysis of this compound Remains Largely Unexplored

Despite the growing interest in the chemical and biological properties of heterocyclic compounds, a comprehensive theoretical and computational analysis of this compound is not publicly available in current scientific literature. Extensive searches for dedicated studies on this specific molecule have not yielded detailed research findings corresponding to the quantum chemical calculations and molecular modeling studies requested.

While the broader class of oxazole derivatives has been the subject of numerous computational investigations, specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, reactivity descriptors, electrostatic potential surfaces, and predicted spectroscopic properties for this compound are absent. Similarly, pre-clinical, non-human specific molecular modeling and docking studies, including ligand-target interaction predictions and computational estimations of binding affinity for this particular compound, are not documented in accessible research.

The scientific community relies on such computational studies to predict the behavior of molecules, understand their electronic structure, and guide the development of new therapeutic agents. The lack of this specific data for this compound means that its potential reactivity, pharmacokinetic properties, and interactions with biological targets from a theoretical standpoint are yet to be determined.

This information gap highlights an opportunity for future research to characterize the physicochemical and potential pharmacological properties of this compound through computational methods. Such studies would be invaluable in elucidating its fundamental chemical nature and could pave the way for its potential application in medicinal chemistry and materials science. Until such research is conducted and published, a detailed article on the theoretical and computational chemistry of this specific compound, as outlined, cannot be accurately and informatively generated.

Theoretical and Computational Chemistry Applied to 4 1 Azetidinylmethyl Oxazole

Molecular Modeling and Docking Studies (Pre-clinical, Non-human specific)

Dynamics of Ligand-Receptor Complexes

To understand the therapeutic action of 4-(1-azetidinylmethyl)oxazole, it is crucial to investigate the dynamics of its interaction with its biological target, which for oxazole (B20620) derivatives often includes receptors like the muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. tjpr.org

Furthermore, MD simulations can provide insights into the binding and unbinding pathways of the ligand, offering a more complete picture of the molecular recognition process. This information is invaluable for understanding the kinetic properties of the ligand, which are critical for its efficacy and duration of action.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of analogs of this compound, QSAR can be employed to predict the activity of novel derivatives, thereby prioritizing the synthesis of the most promising candidates.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. wiley.com These descriptors can be broadly categorized as follows:

1D Descriptors: These include basic molecular properties such as molecular weight, atom count, and logP (a measure of lipophilicity).

2D Descriptors: These are derived from the 2D representation of the molecule and encode information about topology, connectivity, and the presence of specific chemical functional groups. researchgate.net

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include information about its shape, volume, and surface area. researchgate.net

For a series of this compound derivatives, a wide range of descriptors would be generated. The selection of the most relevant descriptors is a critical step to avoid overfitting the model and to ensure its predictive power. researchgate.net Statistical techniques such as correlation analysis and principal component analysis (PCA) are often employed to select a subset of descriptors that are highly correlated with the biological activity and are independent of each other. researchgate.net

Table 1: Examples of Molecular Descriptors for QSAR Studies

Descriptor ClassSpecific Descriptor ExamplesInformation Encoded
Constitutional (0D) Molecular Weight, Atom CountBasic molecular composition
Topological (2D) Wiener Index, Balaban J IndexAtomic connectivity and branching
Geometrical (3D) Molecular Surface Area, Molecular VolumeSize and shape of the molecule
Electrostatic (3D) Partial Charges, Dipole MomentElectronic distribution
Quantum-Chemical HOMO/LUMO EnergiesElectronic reactivity

Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the observed biological activity. Several statistical methods can be used for this purpose:

Multiple Linear Regression (MLR): This is one of the simplest and most interpretable QSAR methods, where a linear equation is derived to describe the relationship between the descriptors and the activity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): This is a 3D-QSAR technique that calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules. The resulting fields are then correlated with biological activity using partial least squares (PLS) analysis.

Artificial Neural Networks (ANN): ANNs are machine learning models inspired by the structure of the human brain. They can capture complex non-linear relationships between the descriptors and the biological activity, often leading to models with high predictive accuracy.

The developed QSAR model must be rigorously validated to ensure its robustness and predictive ability. nih.gov This is typically done by dividing the dataset into a training set (used to build the model) and a test set (used to evaluate the model's performance on unseen data). nih.gov Key validation metrics include the squared correlation coefficient (R²) for the training set and the predictive R² (q²) for the test set. nih.gov

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on identifying the essential 3D arrangement of chemical features (the pharmacophore) that a molecule must possess to bind to a specific receptor and elicit a biological response. nih.gov For this compound and its analogs, a pharmacophore model can be generated based on a set of active compounds.

The key pharmacophoric features for muscarinic agonists, a likely target for this compound class, typically include a cationic headgroup and a hydrogen bond acceptor. nih.gov In the case of this compound, the azetidinyl nitrogen would serve as the cationic center, while the oxazole nitrogen and/or oxygen could act as hydrogen bond acceptors.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.gov This approach can significantly accelerate the discovery of new lead compounds with diverse chemical scaffolds. nih.gov The identified hits can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being prioritized for synthesis and biological testing.

Biological Activity and Mechanistic Insights Pre Clinical Research

Target Identification and Validation in Cellular and Biochemical Systems

No published studies were found that identify or validate specific biological targets for 4-(1-Azetidinylmethyl)oxazole in cellular or biochemical systems.

Enzyme Inhibition Studies (e.g., kinases, hydrolases)

There is no available data on the inhibitory activity of this compound against any enzymes, including kinases or hydrolases.

Receptor Binding Assays (In vitro)

No in vitro receptor binding data for this compound has been reported.

Protein-Protein Interaction Modulation

There is no information available regarding the ability of this compound to modulate protein-protein interactions.

Cellular Mechanism of Action Studies (In vitro)

Signal Transduction Pathway Modulation

No studies have been published detailing the effects of this compound on any signal transduction pathways.

Phenotypic Screening and Hit Identification

There are no reports of this compound being identified as a hit in any phenotypic screening campaigns.

Studies in Pathogen Models (e.g., anti-bacterial, anti-fungal, anti-tubercular)

Anti-bacterial and Anti-fungal Activity:

The oxazole (B20620) scaffold is a core component of numerous compounds exhibiting a wide range of antimicrobial activities. nih.gov Research has shown that derivatives of oxazole can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govresearchgate.net For instance, certain 1,3,4-oxadiazole (B1194373) derivatives have shown potent activity against Staphylococcus aureus, including the ability to inhibit biofilm formation, a key factor in chronic infections. nih.govresearchgate.net The mechanism of action for some of these compounds is thought to involve the toxophoric -N=C-O- linkage, which can interact with microbial cells. nih.gov

In the realm of anti-fungal research, various oxadiazole derivatives have been synthesized and tested against pathogenic fungi. benthamscience.comdp.techijrpr.commdpi.comnih.gov Some of these compounds have exhibited promising activity against Candida albicans and various plant pathogenic fungi, with some derivatives showing efficacy comparable to or better than existing anti-fungal agents like fluconazole (B54011) and ketoconazole. benthamscience.commdpi.combiointerfaceresearch.com The proposed mechanism for some of these derivatives involves the inhibition of key fungal enzymes such as thioredoxin reductase or lanosterol-14α-demethylase. benthamscience.comnih.gov

Anti-tubercular Activity:

The oxazole and oxadiazole cores have also been a focus of research into new treatments for tuberculosis (TB), caused by Mycobacterium tuberculosis. nih.govnih.govnih.govnih.gov Several studies have reported on oxazole and 1,3,4-oxadiazole derivatives with significant in vitro activity against the H37Rv strain of M. tuberculosis, as well as multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govnih.govresearchgate.net The anti-tubercular activity of some of these compounds has been found to be in the micromolar and even sub-micromolar range. dp.techbiointerfaceresearch.com The simplicity and synthetic accessibility of some of these oxazole-based compounds make them attractive candidates for further optimization as anti-tubercular drugs. nih.gov

Table 1: Overview of Antimicrobial Activity of Representative Oxazole and Oxadiazole Derivatives

Compound ClassPathogenActivity NotedReference
1,3,4-Oxadiazole DerivativesStaphylococcus aureusPotent antibacterial activity, inhibition of biofilm formation. nih.govresearchgate.net
1,3,4-Oxadiazole DerivativesCandida albicansIn vitro anti-fungal activity with MIC of 32 μg/ml. benthamscience.com
1,2,4-Oxadiazole DerivativesPlant Pathogenic FungiSignificant anti-fungal activities against various strains. dp.technih.gov
Oxazole/Oxadiazole DerivativesMycobacterium tuberculosisGood to excellent anti-tubercular potency (micromolar to sub-micromolar). dp.technih.gov

Investigation of Anti-proliferative Effects in Cancer Cell Lines (excluding clinical data)

While direct studies on the anti-proliferative effects of this compound are not available in the current body of literature, the oxazole and oxadiazole scaffolds are recognized as privileged structures in the development of novel anti-cancer agents. benthamscience.comijrpr.comnih.gov A multitude of derivatives incorporating these heterocyclic rings have demonstrated significant cytotoxic and anti-proliferative activity against a wide array of human cancer cell lines. nih.govresearchgate.netresearchgate.netdp.techbiointerfaceresearch.comnih.govnih.govnih.govmanipal.edunih.govresearchgate.netsigmaaldrich.com

Research has highlighted that the substitution pattern on the oxazole ring plays a crucial role in determining the anti-cancer efficacy and the mechanism of action. benthamscience.com These mechanisms are diverse and can include the inhibition of key cellular targets such as protein kinases, topoisomerases, and tubulin polymerization. nih.govbenthamscience.com

For example, certain 2,4,5-trisubstituted oxazole derivatives have shown good anti-proliferative activity in vitro, with potencies comparable to the standard chemotherapeutic agent 5-fluorouracil. nih.gov Similarly, various 1,3,4-oxadiazole derivatives have exhibited significant cytotoxicity against cancer cell lines such as K562 (leukemia), MDA-MB-231 (breast cancer), HT29 (colon cancer), and HepG2 (liver cancer). sigmaaldrich.com Some of these compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells. nih.govresearchgate.net

The structure-activity relationship (SAR) studies of these compounds often reveal that the nature and position of substituents on the aryl rings attached to the oxazole or oxadiazole core are critical for their anti-proliferative activity. benthamscience.commanipal.edu

Table 2: Examples of Anti-proliferative Activity of Oxazole and Oxadiazole Derivatives in Cancer Cell Lines

Compound ClassCancer Cell Line(s)Observed EffectReference
2,4,5-Trisubstituted Oxazole DerivativesSquamous Cell Carcinoma, Prostatic NeoplasmsGood anti-proliferative activity, comparable to 5-fluorouracil. nih.gov
1,3,4-Oxadiazole DerivativesK562, MDA-MB-231, HT29, HepG2Inhibitory activities against various cancer cell lines. sigmaaldrich.com
1,3,4-Oxadiazole DerivativesHT-29 (colon), MDA-MB-231 (breast)Cytotoxicity, induction of apoptosis. nih.gov
1,3,4-Oxadiazole DerivativesC6 (glioma), A549 (lung)Potent cytotoxicity, with some compounds more active than cisplatin. researchgate.net
Isoxazole-oxazole HybridsVarious bacterial strainsGood antibacterial potency. mdpi.com

Pre-clinical Pharmacological Profiling (In vitro and non-human in vivo models)

Efficacy Assessment in Animal Models of Disease (e.g., RSV infection models)

Specific data on the efficacy of this compound in animal models of disease, including Respiratory Syncytial Virus (RSV) infection, is not documented in the available literature. However, the general importance of animal models in evaluating the therapeutic potential of new chemical entities is well-established.

For RSV infection, various animal models, including mice, cotton rats, and non-human primates, are utilized to study the pathogenesis of the disease and to test the efficacy of antiviral compounds. These models allow for the assessment of key parameters such as viral load reduction, amelioration of lung pathology, and improvement in clinical signs of disease.

While direct evidence for this compound is lacking, the broader class of heterocyclic compounds is actively being investigated for various infectious diseases in such models. The evaluation of any new potential therapeutic, including those with an oxazole core, would necessitate rigorous testing in relevant and validated animal models to establish proof-of-concept for its efficacy before any consideration for human trials.

Exploration of Selectivity Profiles

Information regarding the specific selectivity profile of this compound is not available in the reviewed scientific literature.

The selectivity of a compound is a critical aspect of its preclinical pharmacological profile. It refers to the ability of a drug to interact with its intended biological target with high affinity, while having minimal interaction with other targets in the body. A high degree of selectivity is often associated with a more favorable safety profile, as off-target effects are minimized.

Pharmacokinetic Studies in Animal Models (e.g., ADME for pre-clinical optimization)

There are no specific pharmacokinetic data available for this compound in animal models.

Pharmacokinetic studies are fundamental to the drug development process, encompassing the absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies are typically conducted in various animal species (e.g., mice, rats, dogs, non-human primates) to understand how the body processes the drug.

The data generated from these studies, such as bioavailability, half-life, clearance, and volume of distribution, are crucial for several reasons:

Dose selection for efficacy and toxicology studies: Understanding the exposure levels in animals helps in designing relevant dosing regimens for further preclinical testing.

Prediction of human pharmacokinetics: Animal pharmacokinetic data, often combined with in vitro metabolism data from human-derived systems, is used to predict how the drug will behave in humans.

Optimization of drug properties: If a compound shows unfavorable pharmacokinetic properties (e.g., poor absorption, rapid metabolism), medicinal chemists can use this information to guide the synthesis of new analogs with improved ADME characteristics.

Given the absence of published studies, the ADME properties of this compound in any animal model are currently unknown.

Analytical Methodologies for Research of 4 1 Azetidinylmethyl Oxazole

Development of Chromatographic Methods

Chromatography is the cornerstone of separating the target compound from impurities, starting materials, and byproducts. The combination of a polar heterocyclic oxazole (B20620) ring and a saturated azetidine (B1206935) ring requires versatile separation strategies.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity and quantifying 4-(1-Azetidinylmethyl)oxazole in bulk drug substance and formulated products. researchgate.net Reversed-phase HPLC (RP-HPLC) is typically the method of choice. The development of a successful HPLC method involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities.

Method development often starts with a C18 column, a common reversed-phase stationary phase, due to its hydrophobicity which provides good retention for a moderately polar compound like this compound. researchgate.net The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Gradient elution is often employed to ensure the elution of both early- and late-eluting impurities within a reasonable runtime. A photodiode array (PDA) or a simple UV detector is suitable for detection, as the oxazole ring contains a chromophore. nih.gov

Table 1: Representative HPLC Method Parameters for Analysis of this compound

ParameterConditionPurpose
Column C18, 250 x 4.6 mm, 5 µmProvides efficient separation of the main peak from impurities.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent ionization and sharp peak shape.
Mobile Phase B AcetonitrileOrganic modifier to control the elution strength.
Gradient 5% to 95% B over 20 minEnsures elution of a wide range of polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale separations.
Column Temp. 30 °CMaintains consistent retention times and peak shapes.
Detector UV at 240 nmWavelength for optimal absorbance of the oxazole moiety.
Injection Vol. 10 µLStandard volume for quantitative analysis.

This method would be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness to ensure its suitability for quality control and stability studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. chemijournal.com However, due to the polarity and low volatility of this compound, direct analysis by GC-MS is challenging. The compound requires derivatization to increase its thermal stability and volatility.

A common derivatization strategy involves converting the polar N-H group of the azetidine ring into a less polar, more volatile derivative. Silylation agents, for example, can be used to achieve this transformation. The resulting derivative can then be analyzed by GC-MS, where the gas chromatograph separates the derivative from other volatile components in the sample before it enters the mass spectrometer for identification based on its mass spectrum and fragmentation pattern. This approach is particularly useful for identifying volatile impurities or degradation products that might not be amenable to LC analysis.

The parent compound, this compound, is achiral and therefore does not exist as enantiomers. However, if derivatives of this compound are synthesized that introduce a stereogenic center, the separation of the resulting enantiomers becomes critical, as different enantiomers can exhibit distinct pharmacological activities.

For such chiral derivatives, enantioselective HPLC would be the method of choice. csfarmacie.cz This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral compounds, including those with heterocyclic moieties. nih.govnih.gov The separation can be optimized by testing different mobile phase modes, including normal-phase, polar organic, and reversed-phase, to find the conditions that provide the best resolution between the enantiomers. nih.gov

Table 2: Potential Chiral HPLC Approaches for a Hypothetical Chiral Derivative

ParameterNormal Phase ModePolar Organic Mode
Chiral Column Lux Amylose-2 or Chiralpak ADLux Cellulose-2 or Chiralpak IC
Mobile Phase Hexane / Isopropanol (90:10, v/v)Methanol or Acetonitrile (100%)
Key Interaction H-bonding, π-π interactions, steric hindranceDipole-dipole, H-bonding
Advantage Often provides high resolution. nih.govFast analysis times, sharp peaks. nih.gov

The development of a robust chiral method is essential for controlling the stereochemical purity of any chiral drug candidate based on this scaffold.

Advanced Spectroscopic Techniques for Complex Matrices

To understand how this compound behaves in a biological system, more sensitive and specific analytical techniques are required. These methods must be able to detect and identify the compound and its transformation products at very low concentrations within complex biological matrices like blood and urine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for identifying and quantifying drug metabolites in preclinical studies. nih.gov After administration of this compound to an animal model, biological samples such as plasma and urine are collected. researchgate.net These samples are then analyzed by LC-MS/MS to screen for potential biotransformation products.

The process involves an LC system to separate the parent drug from its metabolites, coupled to a tandem mass spectrometer (like a triple quadrupole or Q-TOF). The instrument can be operated in a full-scan mode to search for predicted metabolite masses or in a precursor ion or neutral loss scan mode to selectively detect compounds related to the parent drug. Common metabolic pathways for a molecule like this compound could include oxidation of the azetidine or oxazole rings, N-dealkylation, or conjugation with endogenous molecules like glucuronic acid. For example, studies on other oxazole-containing drugs have identified N-hydroxy and N-acetyl metabolites in biological fluids. researchgate.net

Table 3: Hypothetical Metabolites of this compound and their Detection by LC-MS/MS

MetaboliteBiotransformationParent Mass (Da)Metabolite Mass (Da)Mass Shift (Da)
Parent Compound -138.08--
Metabolite 1 (M1) Hydroxylation138.08154.08+16
Metabolite 2 (M2) N-Oxidation138.08154.08+16
Metabolite 3 (M3) Ring Opening138.08156.09+18 (H₂O)

Once potential metabolites are detected, their structures are tentatively assigned based on the mass shift from the parent drug and confirmed by analyzing their MS/MS fragmentation patterns.

While LC-MS/MS is excellent for detection and tentative identification, unambiguous structural confirmation of novel compounds or newly discovered metabolites often requires the combination of separation with other powerful spectroscopic techniques. numberanalytics.comnih.gov Hyphenated techniques integrate the separation power of chromatography with the detailed structural information provided by methods like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). researchgate.net

For absolute confirmation of the structure of this compound synthesized in the lab, a combination of techniques is used. After purification by chromatography, the compound's structure is confirmed by mass spectrometry (to determine the molecular weight), infrared spectroscopy (to identify functional groups), and NMR (¹H and ¹³C) to map the precise arrangement of atoms. researchgate.net

In metabolite studies, if a significant but unknown metabolite is detected, preparative HPLC can be used to isolate a sufficient quantity of the metabolite from the biological matrix. The isolated fraction is then subjected to analysis by HRMS to determine its exact elemental composition and high-field NMR spectroscopy (including 2D techniques like COSY and HSQC) to piece together its complete chemical structure. nih.gov This rigorous approach provides the definitive evidence needed for structural confirmation. numberanalytics.com

Dissolution and Stability Studies (Chemical Stability in Research Media)

The dissolution behavior and chemical stability of a compound in various research media are critical parameters that influence the design and interpretation of in vitro and in vivo studies. While specific experimental data on the dissolution and stability of this compound is not extensively available in the public domain, an understanding of its potential stability can be inferred from the known chemical properties of its constituent functional groups: the oxazole ring and the N-substituted azetidine ring.

General Considerations for Dissolution

The dissolution rate of a compound is influenced by its solid-state properties (e.g., crystallinity, particle size) and its solubility in the dissolution medium. The presence of both a basic azetidine nitrogen and a weakly basic oxazole ring suggests that the solubility of this compound will be pH-dependent. In acidic media, protonation of the azetidine nitrogen would likely enhance its aqueous solubility.

Potential Chemical Stability and Degradation Pathways

The chemical stability of this compound in research media is primarily dictated by the reactivity of the oxazole and azetidine rings. Degradation can be anticipated under certain pH and temperature conditions, primarily through hydrolysis and ring-opening reactions.

Stability of the Azetidine Moiety:

The azetidine ring is a four-membered saturated heterocycle that possesses significant ring strain (approx. 25.4 kcal/mol). rsc.org This strain makes it susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic conditions. nih.govnih.govresearchgate.net

Acid-Mediated Ring Opening: In acidic research media, the azetidine nitrogen can be protonated, forming an azetidinium ion. This protonation enhances the ring's susceptibility to nucleophilic attack, which can lead to ring-opening. nih.gov The specific degradation products would depend on the nucleophiles present in the medium. For some N-substituted azetidines, intramolecular ring-opening has been observed, a process that is catalyzed by acidic pH. nih.gov The stability of N-substituted azetidines in acidic aqueous solutions has been shown to be highly dependent on the pKa of the azetidine nitrogen; a lower pKa generally correlates with enhanced stability. nih.gov

Influence of Substituents: The nature of the substituent on the azetidine nitrogen can influence its stability. Electron-donating groups can potentially activate the azetidine ring for opening. nih.gov

Stability of the Oxazole Moiety:

The oxazole ring is an aromatic heterocycle, but it is less aromatic and less basic than its imidazole (B134444) counterpart. wikipedia.org Its stability can be influenced by substituents and the pH of the medium.

Hydrolytic Instability: Certain substituted oxazoles have demonstrated instability towards hydrolytic ring-opening. nih.gov For instance, 5-hydroxyoxazole-4-carboxylic acid derivatives are known to be unstable and can undergo ring-opening and decarboxylation. nih.gov While this compound does not possess these specific substituents, the potential for hydrolysis of the oxazole ring, particularly under strong acidic or basic conditions, should be considered.

Base-Catalyzed Degradation: Related five-membered heterocyclic rings, such as isoxazoles, have been shown to undergo base-catalyzed ring opening. researchgate.net For example, the isoxazole (B147169) ring in leflunomide (B1674699) is susceptible to decomposition at basic pH. researchgate.net This suggests that the stability of the oxazole ring in this compound in basic research media should be carefully evaluated.

Predicted Stability Profile in Research Media:

Based on the general reactivity of azetidines and oxazoles, the following stability profile for this compound in common research media can be anticipated:

Medium/ConditionPredicted StabilityPotential Degradation Pathway
Neutral Aqueous Buffer (e.g., PBS, pH 7.4) Likely to be moderately stable for short-term experiments.Slow hydrolysis of the oxazole ring or azetidine ring opening may occur over extended periods.
Acidic Aqueous Buffer (e.g., pH 1-4) Potentially unstable.Acid-catalyzed ring-opening of the protonated azetidine ring is a likely degradation pathway. nih.govnih.gov
Basic Aqueous Buffer (e.g., pH 9-12) Potentially unstable.Base-catalyzed hydrolysis and ring-opening of the oxazole ring may occur. researchgate.net

It is crucial to note that the predictions above are based on the known chemistry of related structures, and empirical stability studies are necessary to definitively determine the stability of this compound in specific research media. Such studies would typically involve incubating the compound in the medium of interest at a controlled temperature and monitoring its concentration over time using a suitable analytical technique like HPLC.

Applications and Future Directions in Chemical Biology and Drug Discovery Pre Clinical Focus

Use as a Chemical Probe for Biological Systems

While specific studies detailing the use of 4-(1-azetidinylmethyl)oxazole as a chemical probe are not extensively documented in publicly available literature, the related scaffold, azetidinyl oxadiazole, has been identified as a cysteine-targeting electrophile. nih.gov This finding suggests that the oxazole (B20620) ring, in proximity to the azetidine (B1206935) nitrogen, may possess a latent reactivity that could be harnessed for covalent modification of biological targets. nih.gov This intrinsic reactivity, potentially tunable through substitution on either ring system, opens up the possibility of developing this compound-based chemical probes for identifying and validating novel drug targets through activity-based protein profiling and other chemoproteomic techniques. The azetidine moiety, known for its ability to impart rigidity and improve physicochemical properties, could further enhance the specificity and cellular permeability of such probes. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to identify novel core structures with improved properties while retaining key pharmacophoric features. nih.gov The this compound scaffold itself can be a product of such strategies, where, for instance, a more complex or metabolically labile group is replaced with this compact and robust moiety.

Conversely, the individual components of this compound can be subjects of bioisosteric replacement. For example, the oxazole ring can be replaced by other five-membered heterocycles like thiazole, imidazole (B134444), or oxadiazole to modulate electronic properties, hydrogen bonding capacity, and metabolic stability. nih.govamazonaws.com Similarly, the azetidine ring can be replaced with other small cyclic amines like pyrrolidine (B122466) or piperidine (B6355638) to alter basicity, lipophilicity, and the spatial orientation of substituents. nih.gov

A notable example of a scaffold hopping strategy leading to a related oxazole-containing compound involved the development of novel oxazolo[5,4-d]pyrimidines as cannabinoid receptor 2 (CB2) antagonists. This work highlights the utility of the oxazole core in generating new chemical entities with desirable biological activities. nih.gov

Lead Identification and Optimization for Pre-clinical Development

The oxazole scaffold is a common feature in many biologically active compounds, and its derivatives have been the subject of extensive lead identification and optimization campaigns. nih.govsapub.org The substitution pattern on the oxazole ring plays a crucial role in determining the biological activity of its derivatives. nih.gov

A hypothetical lead optimization program for this compound derivatives could involve the synthesis and screening of a library of compounds with diverse substitutions at the 2- and 5-positions of the oxazole ring and at the 3-position of the azetidine ring. The collected data on structure-activity relationships (SAR) and structure-property relationships (SPR) would guide the design of next-generation compounds with improved potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Table 1: Hypothetical Lead Optimization Data for this compound Derivatives

Compound IDR1 (Oxazole-2)R2 (Oxazole-5)R3 (Azetidine-3)Target Activity (IC50, nM)Metabolic Stability (t1/2, min)
LEAD-001HHH50015
OPT-001MeHH25020
OPT-002HPhH10030
OPT-003HHOH45025
OPT-004MePhH5045
OPT-005MePhOH7560

This table is a hypothetical representation to illustrate a potential lead optimization process and does not represent real experimental data.

Role in PROTAC (Proteolysis-targeting chimera) or Molecular Glue Development (if applicable)

The field of targeted protein degradation, which includes technologies like PROTACs and molecular glues, offers a novel therapeutic modality for targeting previously "undruggable" proteins. nih.govnih.gov PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein. pharmaguideline.com

While there is no direct evidence of this compound being used in PROTAC or molecular glue development, the structural features of this scaffold make it an intriguing candidate for such applications. The azetidine ring, in particular, could serve as a rigid and compact linker element in a PROTAC, connecting a warhead that binds to the target protein with a ligand for an E3 ligase. The oxazole ring could be part of the warhead itself or a component of the linker.

Recent research has highlighted the potential of azetidine-containing motifs in the development of novel degraders. researchgate.net The ability of certain azetidinyl oxadiazoles (B1248032) to act as cysteine-targeting covalent warheads further suggests that a similar reactivity might be engineered into this compound for the development of covalent PROTACs or molecular glues. nih.gov

Potential in Material Science and Other Non-Biological Applications (e.g., optoelectronic properties)

Oxazole-based compounds have garnered attention in material science due to their unique electronic and photophysical properties. acs.org Oxazole-containing polymers and fluorescent dyes are being explored for applications in bioimaging and as luminescent materials. acs.org Computational studies on oxadiazole-based compounds, a close structural relative of oxazoles, have suggested their potential as charge transport materials for organic light-emitting diodes (OLEDs). nih.govresearchgate.net

The specific compound this compound has not been extensively studied for its material science applications. However, the combination of the electron-rich oxazole ring and the saturated azetidine ring could lead to interesting optoelectronic properties. Further research is warranted to explore the potential of this scaffold and its derivatives in the development of novel organic materials for electronics and photonics.

Challenges and Opportunities in Developing Oxazole-Azetidine Scaffolds for Research

The development of oxazole-azetidine scaffolds, including this compound, presents both challenges and opportunities for researchers.

Challenges:

Synthesis: The synthesis of substituted azetidines can be challenging due to ring strain. rsc.org Developing robust and scalable synthetic routes to a diverse range of this compound derivatives is a key hurdle. nih.gov

Reactivity: The potential for the azetidinyl oxazole moiety to act as a cysteine-targeting electrophile, as suggested by studies on related oxadiazoles, could be a double-edged sword. nih.gov While this reactivity can be exploited for developing covalent inhibitors and probes, it also raises concerns about potential off-target effects and toxicity, which would need to be carefully evaluated during preclinical development.

Limited Precedent: The relatively limited number of studies specifically focused on the this compound scaffold means that researchers have less established knowledge to draw upon for designing new compounds and predicting their properties.

Opportunities:

Novel Chemical Space: The combination of the oxazole and azetidine rings provides access to novel chemical space with a unique set of properties, offering the potential to discover first-in-class therapeutics.

Tunable Properties: The scaffold offers multiple points for chemical modification on both the oxazole and azetidine rings, allowing for fine-tuning of biological activity, physicochemical properties, and pharmacokinetic profiles.

Versatile Applications: The potential applications of this scaffold span from traditional small molecule inhibitors to more innovative modalities like covalent inhibitors, chemical probes, and components of protein degraders.

Material Science Exploration: The unexplored potential of this scaffold in material science presents an exciting opportunity for the discovery of new organic materials with novel optoelectronic properties.

Q & A

Q. Q: What are the most reliable synthetic routes for preparing 4-(1-azetidinylmethyl)oxazole, and how do reaction conditions influence yield and purity?

A:

  • Van Leusen Oxazole Synthesis : A robust method for constructing the oxazole core involves the reaction of tosylmethyl isocyanide (TosMIC) with ketones or aldehydes under basic conditions. For azetidine substitution, post-functionalization via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) is often employed .
  • Optimization : Solvent polarity (e.g., ethanol vs. DMF) and temperature (reflux vs. room temperature) significantly impact cyclization efficiency. For example, ethanol reflux (78°C) promotes oxazole ring closure with yields >70%, while polar aprotic solvents like DMF may enhance azetidine coupling .
  • Key Data : In analogous systems, substituting azetidine with bromomethyl intermediates (e.g., 4-(bromomethyl)oxazole derivatives) achieved coupling yields of 65–80% using K₂CO₃ as a base in acetonitrile .

Structural Characterization Techniques

Q. Q: Which spectroscopic and crystallographic methods are essential for confirming the structure of this compound derivatives?

A:

  • NMR Spectroscopy :
    • ¹H-NMR : Azetidine protons appear as multiplet signals at δ 2.5–3.5 ppm (CH₂ groups) and δ 3.8–4.5 ppm (N-CH₂-O). The oxazole proton resonates as a singlet at δ 7.5–8.5 ppm .
    • ¹³C-NMR : Oxazole carbons show peaks at δ 140–160 ppm (C=N and C-O), while azetidine carbons appear at δ 40–60 ppm .
  • X-ray Crystallography : Resolves bond angles (e.g., oxazole ring planarity) and molecular packing. For example, azetidine substituents introduce steric effects, altering dihedral angles by 10–15° compared to unsubstituted oxazoles .
  • IR Spectroscopy : C-N stretching (1250–1350 cm⁻¹) and oxazole ring vibrations (1600–1650 cm⁻¹) confirm functional groups .

Advanced Reactivity and Functionalization

Q. Q: How does the azetidine substituent influence the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?

A:

  • Nucleophilic Substitution : The azetidine’s strained ring enhances reactivity. For example, bromomethyl-oxazole derivatives undergo SN2 reactions with amines (e.g., piperazine) in acetonitrile at 60°C, achieving >75% yield .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ as a catalyst. Steric hindrance from the azetidine group reduces yields by ~15% compared to methyl-substituted analogs .
  • Oxidation/Reduction : Azetidine’s tertiary amine can oxidize to N-oxide under mild conditions (H₂O₂, acetic acid), altering solubility and bioactivity .

Biological Evaluation and Target Identification

Q. Q: What strategies are used to assess the biological activity of this compound derivatives, particularly in antimicrobial or anticancer research?

A:

  • Antimicrobial Assays :
    • MIC Testing : Derivatives are screened against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). For example, analogs with electron-withdrawing groups (e.g., -CF₃) showed MIC values of 8–16 µg/mL .
    • Mechanistic Studies : Fluorescence quenching assays reveal interactions with bacterial DNA gyrase or fungal ergosterol biosynthesis enzymes .
  • Anticancer Profiling :
    • Cell Viability Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) identify IC₅₀ values. Azetidine-oxazole hybrids with sulfonamide linkers exhibited IC₅₀ = 12–25 µM .
    • Apoptosis Markers : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation in treated cells .

Computational Modeling for Binding Interactions

Q. Q: How can molecular docking and DFT calculations predict the binding affinity of this compound to biological targets?

A:

  • Docking Workflow :
    • Software : AutoDock Vina or Schrödinger Maestro for protein-ligand docking (PDB: 2LK, 2LL) .
    • Key Interactions : Azetidine’s NH forms hydrogen bonds with kinase active sites (e.g., EGFR), while the oxazole ring engages in π-π stacking with aromatic residues .
  • DFT Calculations : B3LYP/6-31G(d) optimizations reveal electron density maps, showing azetidine’s electron-rich regions enhance binding to hydrophobic pockets .

Addressing Data Contradictions in Bioactivity

Q. Q: How should researchers resolve discrepancies in reported antimicrobial or anticancer activities of structurally similar azetidine-oxazole derivatives?

A:

  • Experimental Variables :
    • Solubility : Poor aqueous solubility (logP >3) may artificially lower activity in vitro. Use DMSO concentrations <1% to avoid cytotoxicity .
    • Assay Conditions : Variations in incubation time (24 vs. 48 hrs) and cell density affect IC₅₀ reproducibility .
  • Structural Nuances : Minor substituent changes (e.g., -OCH₃ vs. -NO₂) alter pharmacokinetics. Compare analogs using matched molecular pair (MMP) analysis .

Scale-Up Challenges in Multistep Synthesis

Q. Q: What are the critical bottlenecks in scaling up this compound synthesis, and how can they be mitigated?

A:

  • Intermediate Stability : Bromomethyl-oxazole intermediates are moisture-sensitive. Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) .
  • Purification : Column chromatography is impractical for large batches. Switch to recrystallization (ethanol/water) or centrifugal partition chromatography .
  • Yield Optimization : Catalytic methods (e.g., CuI for azetidine coupling) reduce stoichiometric reagent waste. Pilot studies achieved 85% yield at 10-g scale .

Structure-Activity Relationship (SAR) Studies

Q. Q: How do modifications to the azetidine or oxazole moieties impact the pharmacological profile of this compound derivatives?

A:

  • Azetidine Modifications :
    • Ring Expansion : Replacing azetidine with pyrrolidine increases metabolic stability (t₁/₂ from 2.5 to 4.1 hrs in liver microsomes) but reduces target binding affinity .
    • Substituents : Fluorination at the azetidine β-position enhances blood-brain barrier penetration (logBB = 0.8 vs. 0.3 for unsubstituted analogs) .
  • Oxazole Modifications :
    • Electron-Withdrawing Groups : -CF₃ at C-4 improves antimicrobial activity but increases cytotoxicity (CC₅₀ = 45 µM vs. 75 µM for -CH₃) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.